molecular formula C8H8BrN3S B1269187 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide CAS No. 36449-43-1

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

Cat. No.: B1269187
CAS No.: 36449-43-1
M. Wt: 258.14 g/mol
InChI Key: HMOSVEOPAUPPHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide typically involves the condensation reaction between 4-bromobenzaldehyde and thiosemicarbazide. The reaction is carried out in an ethanol solution with the presence of a catalytic amount of glacial acetic acid . The reaction mixture is usually refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-: Similar structure but with the bromine atom at a different position.

    N-(3-Chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of bromine.

    2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles: Structurally related compounds with additional functional groups.

Uniqueness

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to its specific bromine substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biological Activity

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydrazinecarbothioamide moiety with a bromophenyl substituent. This unique substitution pattern is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing comparable activity to standard antibiotics such as norfloxacin .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) have shown that it induces cytotoxic effects, with IC50 values indicating significant potency against these cells .

Cell Line IC50 Value (µM)
MDA-MB-23120.5 ± 1.2
U-8715.3 ± 0.9

The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated antioxidant activity. Using the DPPH radical scavenging assay, it was found to effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. This interaction can affect various cellular processes including:

  • Signal Transduction : Influencing pathways that regulate cell growth and survival.
  • Gene Expression : Modulating transcription factors involved in cancer progression.
  • Metabolic Pathways : Affecting metabolic enzymes that are crucial for cancer cell metabolism .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the para position on the phenyl ring is critical for enhancing the biological activity of this compound. Comparative studies with similar compounds have shown that variations in substituents can significantly alter potency and selectivity against different biological targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects against a panel of bacteria, revealing that modifications in the hydrazine moiety could enhance activity against resistant strains.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the effect of this compound on apoptosis in glioblastoma cells, demonstrating a dose-dependent increase in apoptotic markers.

Properties

IUPAC Name

[(4-bromophenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOSVEOPAUPPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354869
Record name Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36449-43-1
Record name Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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